An In-depth Technical Guide to 8-Bromooct-1-yne: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 8-Bromooct-1-yne: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Bromooct-1-yne is a bifunctional organic compound featuring a terminal alkyne and a primary alkyl bromide. This unique structure makes it a highly versatile building block in organic synthesis, particularly as a linker in the construction of complex molecular architectures. Its utility is most prominent in the field of bioconjugation and drug discovery, where the orthogonal reactivity of its two functional groups is leveraged in reactions such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of 8-Bromooct-1-yne, with a focus on its role in medicinal chemistry.
Chemical Structure and Properties
8-Bromooct-1-yne possesses a linear eight-carbon chain with a terminal triple bond (alkyne) at one end and a bromine atom at the other. This arrangement of functional groups allows for selective and sequential chemical transformations.
Structure:
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IUPAC Name: 8-bromooct-1-yne[1]
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Molecular Formula: C₈H₁₃Br[1]
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InChI Key: XUGGUUBNZPZPHM-UHFFFAOYSA-N[1]
Physical and Chemical Properties:
The following table summarizes the key physical and chemical properties of 8-Bromooct-1-yne.
| Property | Value | Reference |
| Molecular Weight | 189.09 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point (Predicted) | 201.5 ± 23.0 °C | |
| Density (Predicted) | 1.200 ± 0.06 g/cm³ | |
| Monoisotopic Mass | 188.02006 Da |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):
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¹H NMR:
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A triplet at approximately 1.9-2.1 ppm corresponding to the acetylenic proton (-C≡C-H).
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A triplet at approximately 3.4 ppm due to the methylene group attached to the bromine (-CH₂-Br).
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A triplet of triplets or multiplet around 2.2 ppm for the methylene group adjacent to the alkyne (-CH₂-C≡CH).
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A series of multiplets between 1.4 and 1.9 ppm for the remaining methylene groups in the alkyl chain.
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¹³C NMR:
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A signal around 84 ppm for the terminal alkyne carbon (-C≡CH).
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A signal around 68 ppm for the internal alkyne carbon (-C≡CH).
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A signal around 33 ppm for the carbon attached to bromine (-CH₂-Br).
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Signals for the other methylene carbons in the range of 18-32 ppm.
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Infrared (IR) Spectroscopy (Predicted):
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A sharp, weak absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretch of the terminal alkyne.
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A weak to medium absorption band in the range of 2100-2140 cm⁻¹ due to the C≡C triple bond stretch.
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Strong absorption bands in the 2850-2960 cm⁻¹ region from the C-H stretching of the alkyl chain.
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A medium to strong absorption in the 610-700 cm⁻¹ range due to the C-Br stretch.
Mass Spectrometry (MS) (Predicted):
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The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
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Fragmentation would likely involve the loss of a bromine radical (M-79/81) and cleavage of the carbon-carbon bonds in the alkyl chain.
Experimental Protocols
Synthesis of 8-Bromooct-1-yne via Appel Reaction
A common method for the synthesis of 8-Bromooct-1-yne is the bromination of the corresponding alcohol, oct-7-yn-1-ol, using an Appel-type reaction.
Reaction Scheme:
Materials:
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Oct-7-yn-1-ol
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Carbon tetrabromide (CBr₄)
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Triphenylphosphine (PPh₃)
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Anhydrous dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate
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Brine
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
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Hexane and ethyl acetate for elution
Procedure:
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To a solution of triphenylphosphine (1.5 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add carbon tetrabromide (1.5 equivalents) portion-wise.
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Stir the resulting mixture at 0 °C for 15-20 minutes.
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Add a solution of oct-7-yn-1-ol (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by the addition of water.
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Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield 8-Bromooct-1-yne.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
8-Bromooct-1-yne is an excellent substrate for CuAAC reactions, a cornerstone of "click chemistry." This reaction forms a stable 1,2,3-triazole linkage between the alkyne and an azide-containing molecule.
General Protocol:
Materials:
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8-Bromooct-1-yne
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Azide-functionalized molecule of interest
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Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
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Sodium ascorbate
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A suitable solvent system (e.g., a mixture of t-butanol and water, or DMF)
Procedure:
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In a reaction vessel, dissolve 8-Bromooct-1-yne (1.0 equivalent) and the azide-functionalized molecule (1.1 equivalents) in the chosen solvent.
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In a separate vial, prepare a stock solution of copper(II) sulfate (e.g., 0.1 M in water).
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In another vial, prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).
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To the reaction mixture, add the copper(II) sulfate solution (typically 1-5 mol%).
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Initiate the reaction by adding the sodium ascorbate solution (typically 5-10 mol%).
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Stir the reaction mixture at room temperature. The reaction is often complete within 1-12 hours. Monitor the reaction by TLC or LC-MS.
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Upon completion, the workup procedure will depend on the properties of the product. A common workup involves dilution with water and extraction with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried, and concentrated.
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The final product can be purified by column chromatography, recrystallization, or preparative HPLC.
Visualization of Synthetic and Application Workflows
Synthesis of 8-Bromooct-1-yne
The following diagram illustrates the synthetic workflow for preparing 8-Bromooct-1-yne from its corresponding alcohol via an Appel-type reaction.
Caption: Synthesis of 8-Bromooct-1-yne via Appel Reaction.
Application in Click Chemistry (CuAAC)
This diagram shows the logical workflow for using 8-Bromooct-1-yne as a linker in a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: Workflow for a CuAAC Reaction using 8-Bromooct-1-yne.
Applications in Drug Development
The bifunctional nature of 8-Bromooct-1-yne makes it a valuable tool in medicinal chemistry and drug development. The terminal alkyne allows for its use in "click chemistry" for bioconjugation, while the alkyl bromide can be used in nucleophilic substitution reactions to attach other molecular fragments.
A significant application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. 8-Bromooct-1-yne can serve as a versatile starting material for the linker that connects the target protein-binding ligand and the E3 ligase-binding ligand. The alkyne can be functionalized via a CuAAC reaction, and the bromide can be displaced by a nucleophile to build out the linker and attach the second ligand.
Safety Information
8-Bromooct-1-yne is classified as a combustible liquid and can cause skin and eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
8-Bromooct-1-yne is a key bifunctional building block with significant applications in organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its orthogonal reactive handles—a terminal alkyne and a primary alkyl bromide—allow for its use as a versatile linker in the construction of complex molecules such as PROTACs. The reliable and efficient synthetic routes to 8-Bromooct-1-yne, coupled with its utility in robust reactions like CuAAC, ensure its continued importance for researchers and scientists in the development of novel therapeutics.

